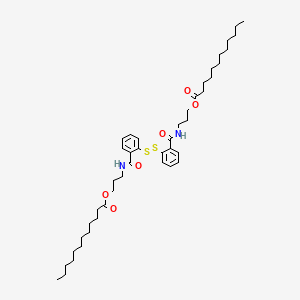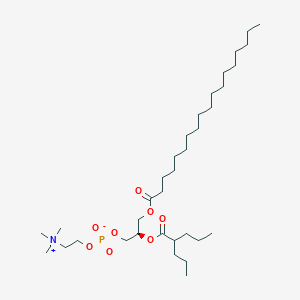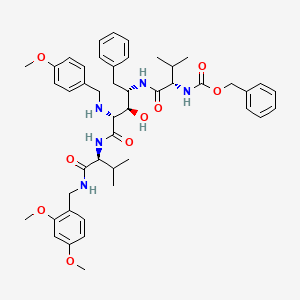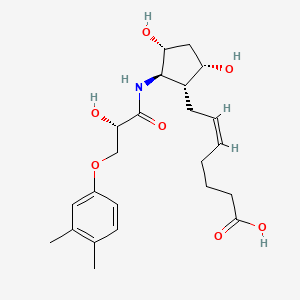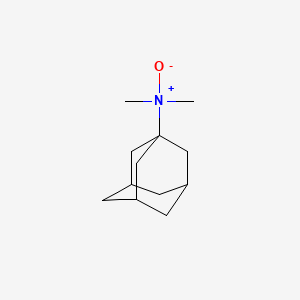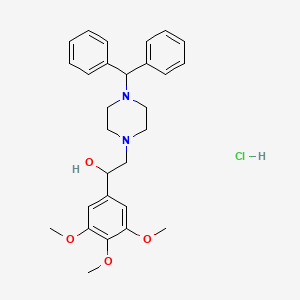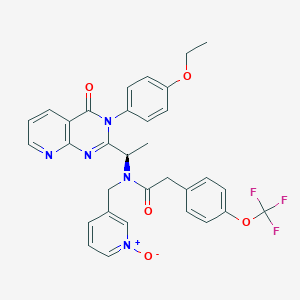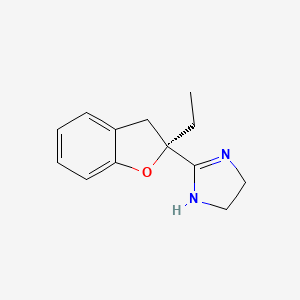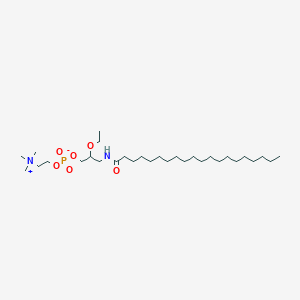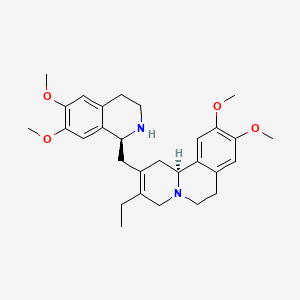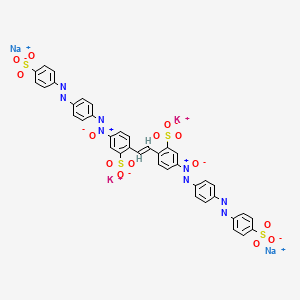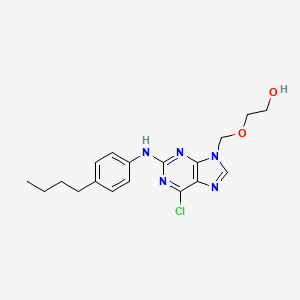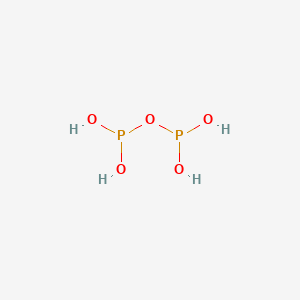
Methenamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methenamine phosphate is a heterocyclic organic compound with a cage-like structure similar to adamantane. It is primarily used as a urinary tract antiseptic and antibacterial agent for the prophylaxis and treatment of frequently recurring urinary tract infections . This compound is the phosphate salt form of methenamine, which is hydrolyzed in acidic urine to produce formaldehyde, a potent bactericidal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methenamine phosphate can be synthesized through the reaction of methenamine with phosphoric acid. The reaction typically involves mixing methenamine with an aqueous solution of phosphoric acid, followed by crystallization to obtain the phosphate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methenamine phosphate undergoes hydrolysis in acidic conditions to produce formaldehyde and ammonia . This reaction is pH-dependent, with the rate of hydrolysis increasing as the pH decreases .
Common Reagents and Conditions: The hydrolysis of this compound requires an acidic environment, typically achieved using acidic urine (pH < 6). No additional reagents are necessary for this reaction .
Major Products Formed: The primary products formed from the hydrolysis of this compound are formaldehyde and ammonia . Formaldehyde acts as a bactericidal agent, denaturing bacterial proteins and nucleic acids .
Scientific Research Applications
Chemistry: Methenamine phosphate is used as a precursor in the synthesis of various chemical compounds. Its ability to release formaldehyde under acidic conditions makes it useful in organic synthesis and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study the effects of formaldehyde on cellular processes. It serves as a model compound for investigating the mechanisms of formaldehyde-induced protein and nucleic acid denaturation .
Medicine: this compound is widely used in medicine for the prophylaxis and treatment of urinary tract infections. Its ability to release formaldehyde in acidic urine makes it effective in preventing the recurrence of infections .
Industry: In the industrial sector, this compound is used as a preservative and disinfectant. Its bactericidal properties make it suitable for use in various applications, including water treatment and preservation of biological specimens .
Mechanism of Action
Methenamine phosphate exerts its effects through the hydrolysis of methenamine in acidic urine to produce formaldehyde. Formaldehyde is a potent bactericidal agent that denatures bacterial proteins and nucleic acids, thereby inhibiting bacterial growth and preventing infections . The hydrolysis reaction is pH-dependent, with higher acidity leading to increased production of formaldehyde .
Comparison with Similar Compounds
Similar Compounds:
- Methenamine hippurate
- Methenamine mandelate
- Hexamethylenetetramine
Comparison: Methenamine hippurate and methenamine mandelate are similar to methenamine phosphate in that they are also used for the prophylaxis and treatment of urinary tract infections. they differ in their salt forms, with methenamine hippurate being the hippuric acid salt and methenamine mandelate being the mandelic acid salt of methenamine .
This compound is unique in its use of phosphoric acid as the counterion, which provides specific advantages in terms of solubility and stability in acidic environments .
Properties
CAS No. |
72962-48-2 |
|---|---|
Molecular Formula |
C6H15N4O4P |
Molecular Weight |
238.18 g/mol |
IUPAC Name |
phosphoric acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.H3O4P/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-5(2,3)4/h1-6H2;(H3,1,2,3,4) |
InChI Key |
GJJQWIOYOCDCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


